molecular formula C18H14F2N4O4S3 B4585150 7-[(2,3-difluorobenzoyl)amino]-3-{[(5-methyl-1,3,4-thiadiazol-2-yl)thio]methyl}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

7-[(2,3-difluorobenzoyl)amino]-3-{[(5-methyl-1,3,4-thiadiazol-2-yl)thio]methyl}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

Cat. No. B4585150
M. Wt: 484.5 g/mol
InChI Key: JNUCJGIZYXZFRX-UHFFFAOYSA-N
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Description

The compound belongs to a class of chemicals that are structurally complex and significant in various scientific and medical fields. These compounds often exhibit unique biological activities, making them of interest for drug development and other applications.

Synthesis Analysis

The synthesis of similar complex molecules typically involves multiple steps, including protection of functional groups, esterification, and characterization techniques such as IR and NMR spectroscopy. For example, the synthesis of related compounds has been achieved with high yields, indicating the feasibility of synthesizing complex structures efficiently (Deng, 2007).

Molecular Structure Analysis

The molecular structure and characteristics of compounds like the one can be analyzed using various spectroscopic methods. Studies have been conducted to understand the vibrational spectroscopic properties, first-order hyperpolarizability, and HOMO-LUMO analysis, providing insights into the electronic and structural aspects of these molecules (Ramalingam et al., 2011).

Chemical Reactions and Properties

The chemical reactivity and properties of these compounds can vary widely, with specific functionalities contributing to unique reactions and biological activities. Research into similar compounds reveals insights into pseudopolymorphism, phase stability, and the influence of water content on crystal forms, which are crucial for understanding the stability and reactivity of these molecules (Ashizawa et al., 1989).

Physical Properties Analysis

The physical properties, including solubility, melting point, and crystal structure, are essential for the practical application and formulation of these compounds. Studies on related molecules have detailed the phase transitions and hygroscopic properties, which are critical for storage and application (Ashizawa et al., 1989).

Scientific Research Applications

Clinical Evaluation and Antibacterial Activity

  • Clinical Evaluation : The compound has been evaluated in clinical trials, indicating its application in treating various infections. Clinical assessments across a range of indications, including urinary tract infections, respiratory tract infections, and surgical infections, showed very good results in a significant percentage of patients. This speaks to its efficacy as a therapeutic agent in bacterial infections (Koch, E., Friese, J., & Debuch, K. E., 1979).

  • Antibacterial Activities : It has been compared with other β-lactam antibiotics for its efficacy against experimental infections in mice, demonstrating superior activity against several strains of bacteria. This suggests its potential as a more effective antibiotic for certain infections (Bergmann, R., Wahlig, H., & Mitsuhashi, S., 1979).

Synthesis and Characterization

  • Synthetic Approaches : Research on efficient synthesis methods for related compounds, including those with structural similarities, has been conducted to explore their applications in medicinal chemistry. This includes studies on the synthesis of enantiopure amino acids and derivatives, contributing to the development of drugs with improved pharmacological profiles (Dietrich, E., & Lubell, W., 2003).

  • Characterization and Reactivity : The compound has been part of studies focused on its reactivity and the synthesis of related structures. These studies not only enhance understanding of its chemical properties but also contribute to the development of novel pharmaceuticals with potential applications in treating various diseases (Fu-li, D., 2007).

properties

IUPAC Name

7-[(2,3-difluorobenzoyl)amino]-3-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14F2N4O4S3/c1-7-22-23-18(31-7)30-6-8-5-29-16-12(15(26)24(16)13(8)17(27)28)21-14(25)9-3-2-4-10(19)11(9)20/h2-4,12,16H,5-6H2,1H3,(H,21,25)(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNUCJGIZYXZFRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)SCC2=C(N3C(C(C3=O)NC(=O)C4=C(C(=CC=C4)F)F)SC2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14F2N4O4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-[(2,3-difluorobenzoyl)amino]-3-{[(5-methyl-1,3,4-thiadiazol-2-yl)thio]methyl}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
Reactant of Route 2
Reactant of Route 2
7-[(2,3-difluorobenzoyl)amino]-3-{[(5-methyl-1,3,4-thiadiazol-2-yl)thio]methyl}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
Reactant of Route 3
Reactant of Route 3
7-[(2,3-difluorobenzoyl)amino]-3-{[(5-methyl-1,3,4-thiadiazol-2-yl)thio]methyl}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
Reactant of Route 4
7-[(2,3-difluorobenzoyl)amino]-3-{[(5-methyl-1,3,4-thiadiazol-2-yl)thio]methyl}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
Reactant of Route 5
7-[(2,3-difluorobenzoyl)amino]-3-{[(5-methyl-1,3,4-thiadiazol-2-yl)thio]methyl}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
Reactant of Route 6
7-[(2,3-difluorobenzoyl)amino]-3-{[(5-methyl-1,3,4-thiadiazol-2-yl)thio]methyl}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

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